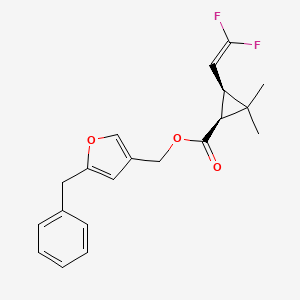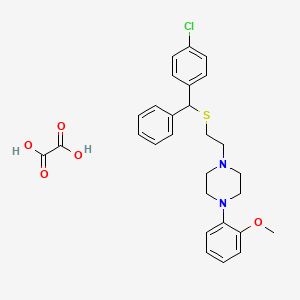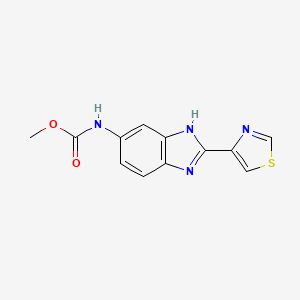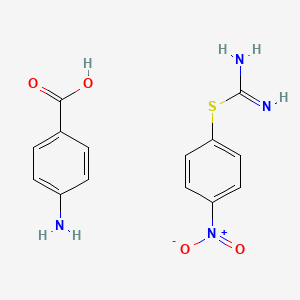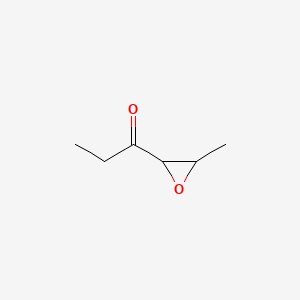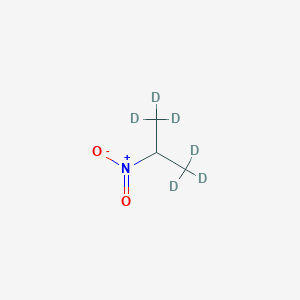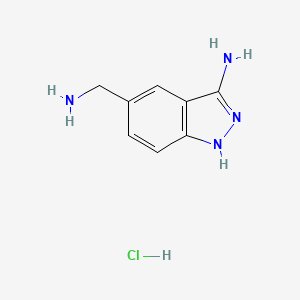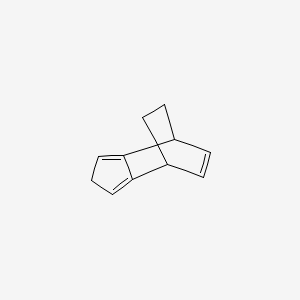
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(52202,6)undeca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C11H12 This compound is characterized by its unique tricyclic structure, which includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by combining a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and a suitable dienophile, such as a masked o-benzoquinone, can yield the desired tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated tricyclic hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tricyclic ketones or alcohols, while reduction can produce fully saturated tricyclic hydrocarbons.
Scientific Research Applications
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene depends on its specific application. In chemical reactions, its tricyclic structure provides a rigid framework that influences its reactivity. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(5.4.0.02,8)undeca-3,5,9-triene: Another tricyclic hydrocarbon with a different ring structure.
Tricyclo(5.2.2.0(2,6))undeca-4,10-dien-8-ones: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
Tricyclo(52202,6)undeca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
73321-24-1 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
tricyclo[5.2.2.02,6]undeca-2,5,8-triene |
InChI |
InChI=1S/C11H12/c1-2-10-8-4-6-9(7-5-8)11(10)3-1/h2-4,6,8-9H,1,5,7H2 |
InChI Key |
HCHKKNABZPUOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=CCC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
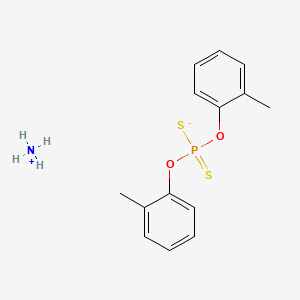
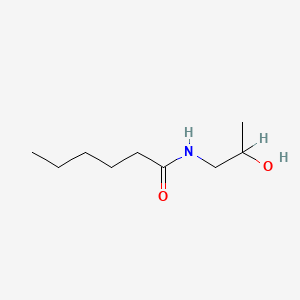
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)


